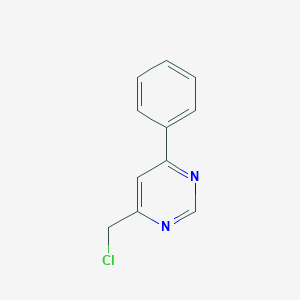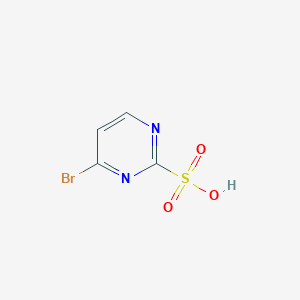
2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride is a chemical compound characterized by the presence of trifluoromethyl groups attached to a pyridine ring, along with a sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,6-dichloropyridine with trifluoromethylating agents under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Oxidized or Reduced Products: Depending on the specific redox conditions applied.
Aplicaciones Científicas De Investigación
2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride involves its interaction with specific molecular targets, primarily through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological studies .
Comparación Con Compuestos Similares
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride.
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the sulfonyl chloride functionality.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains similar trifluoromethyl groups but differs in its bipyridine structure.
Uniqueness: this compound is unique due to the combination of trifluoromethyl groups and a sulfonyl chloride group on a pyridine ring. This unique structure imparts distinct chemical properties, making it a versatile compound for various applications in synthesis, research, and industry .
Propiedades
Fórmula molecular |
C7H2ClF6NO2S |
|---|---|
Peso molecular |
313.61 g/mol |
Nombre IUPAC |
2,6-bis(trifluoromethyl)pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H2ClF6NO2S/c8-18(16,17)3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H |
Clave InChI |
MEVWDCGFSBBRIV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-[2-(3,4-dimethyl-1,3-thiazolidin-2-ylidene)hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B14855241.png)









